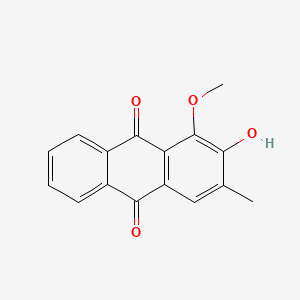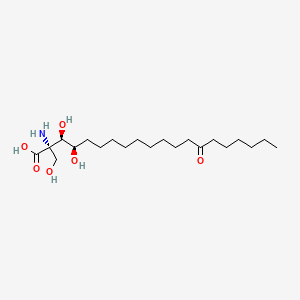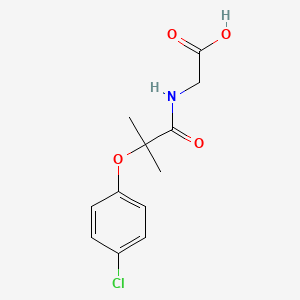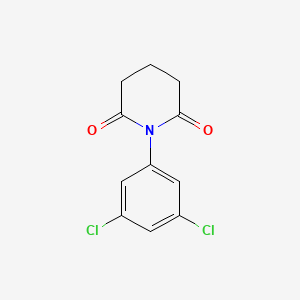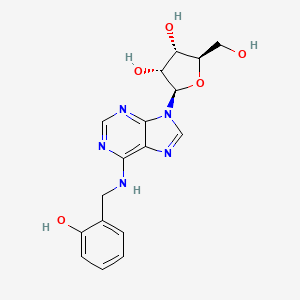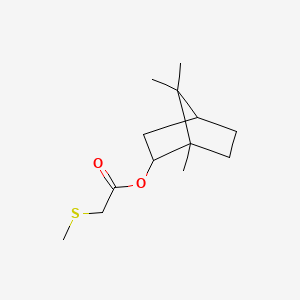
Unii-3KF8M81W01
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SQ-33600 is a small molecule drug that functions as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. SQ-33600 has been investigated for its potential to lower cholesterol levels and treat hypercholesterolemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SQ-33600 involves multiple steps, including the formation of its core structure and the introduction of functional groups. The key steps typically involve:
Formation of the core structure: This involves the construction of the main carbon skeleton through a series of carbon-carbon bond-forming reactions.
Introduction of functional groups: Functional groups such as carboxylic acid and phosphinic acid are introduced through specific reactions, including esterification and phosphorylation.
Industrial Production Methods
Industrial production of SQ-33600 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
SQ-33600 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Research focuses on its effects on cellular processes and cholesterol metabolism.
Medicine: SQ-33600 has been investigated as a potential therapeutic agent for lowering cholesterol levels and treating hypercholesterolemia.
Mechanism of Action
SQ-33600 exerts its effects by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme involved in the biosynthesis of cholesterol. By inhibiting this enzyme, SQ-33600 reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include the enzyme itself and the downstream effects on cholesterol metabolism .
Comparison with Similar Compounds
Similar Compounds
Comparison
SQ-33600 is unique in its specific structure and functional groups, which contribute to its distinct pharmacological properties. Compared to other 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors, SQ-33600 may exhibit different potency, selectivity, and side effect profiles .
Properties
CAS No. |
133983-25-2 |
|---|---|
Molecular Formula |
C23H21FNNa2O5P |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
disodium;(3S)-4-[2-[1-(4-fluorophenyl)-3-propan-2-ylindol-2-yl]ethynyl-oxidophosphoryl]-3-hydroxybutanoate |
InChI |
InChI=1S/C23H23FNO5P.2Na/c1-15(2)23-19-5-3-4-6-20(19)25(17-9-7-16(24)8-10-17)21(23)11-12-31(29,30)14-18(26)13-22(27)28;;/h3-10,15,18,26H,13-14H2,1-2H3,(H,27,28)(H,29,30);;/q;2*+1/p-2/t18-;;/m0../s1 |
InChI Key |
FXHKSTYWSZZOBF-NTEVMMBTSA-L |
SMILES |
CC(C)C1=C(N(C2=CC=CC=C21)C3=CC=C(C=C3)F)C#CP(=O)(CC(CC(=O)[O-])O)[O-].[Na+].[Na+] |
Isomeric SMILES |
CC(C)C1=C(N(C2=CC=CC=C21)C3=CC=C(C=C3)F)C#CP(=O)(C[C@H](CC(=O)[O-])O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC(C)C1=C(N(C2=CC=CC=C21)C3=CC=C(C=C3)F)C#CP(=O)(CC(CC(=O)[O-])O)[O-].[Na+].[Na+] |
Synonyms |
SQ 33,600 SQ 33600 SQ-33600 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



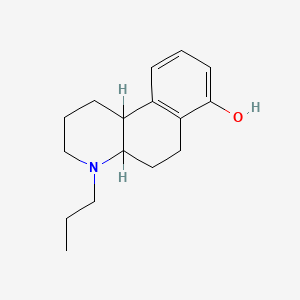
![2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine](/img/structure/B1214067.png)
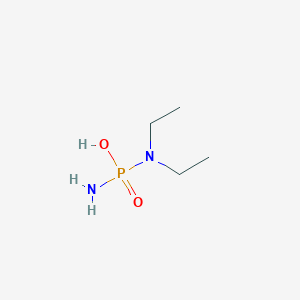

![(2S)-5-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]-[2-[2,3-di(tetradecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl]amino]-5-oxopentanoic acid](/img/structure/B1214070.png)
